3-Fluoro-5-hydroxypicolinonitrile
Overview
Description
3-Fluoro-5-hydroxypicolinonitrile: is a fluorinated pyridine derivative with the molecular formula C6H3FN2O and a molecular weight of 138.1 g/mol . This compound is characterized by the presence of a fluorine atom at the third position, a hydroxyl group at the fifth position, and a nitrile group at the second position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxypicolinonitrile can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-hydroxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-5-hydroxypicolinonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit altered metabolic stability and bioavailability, making them valuable in drug discovery and development .
Medicine: Fluorinated pyridine derivatives, including this compound, are investigated for their potential therapeutic applications. They can serve as intermediates in the synthesis of pharmaceuticals with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxypicolinonitrile depends on its specific applicationThe hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
3,5-Difluoropyridine-2-carbonitrile: This compound has two fluorine atoms at the third and fifth positions, which can further enhance its chemical properties.
5-Chloro-3-fluoro-2-hydroxypyridine: The presence of a chlorine atom instead of a nitrile group can lead to different reactivity and applications.
5-Fluoro-2-hydroxypyridine:
Uniqueness: 3-Fluoro-5-hydroxypicolinonitrile is unique due to the combination of fluorine, hydroxyl, and nitrile groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile intermediate in various fields of research and industry .
Properties
IUPAC Name |
3-fluoro-5-hydroxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAIKHBCLOBIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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